molecular formula C6H9NO3 B14558447 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide CAS No. 61856-92-6

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide

Cat. No.: B14558447
CAS No.: 61856-92-6
M. Wt: 143.14 g/mol
InChI Key: QHSWDTIJMXEPJS-UHFFFAOYSA-N
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Description

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide is an organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring with a carboxylic acid group, a methyl group, and an oxide group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by oxidation to introduce the oxide group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce derivatives with different functional groups.

Scientific Research Applications

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-3-methyl-: Similar structure but with a different methyl group position.

    3,4-Dihydro-2H-pyrrole-2-carboxylic acid: Lacks the oxide group, leading to different chemical properties.

    2-Ethoxycarbonyl-2-methyl-3,4-dihydro-2H-pyrrole-1-oxide: Contains an ethoxycarbonyl group, adding to its complexity.

Uniqueness

The uniqueness of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

61856-92-6

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylic acid

InChI

InChI=1S/C6H9NO3/c1-6(5(8)9)3-2-4-7(6)10/h4H,2-3H2,1H3,(H,8,9)

InChI Key

QHSWDTIJMXEPJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=[N+]1[O-])C(=O)O

Origin of Product

United States

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